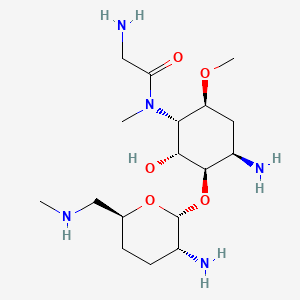

Istamycin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Istamycin B is an amino sugar.

Aplicaciones Científicas De Investigación

Chemical Properties and Derivatives

Istamycin B has the molecular formula C17H35N5O5 and a molecular weight of 389.49 g/mol . Its structure allows it to be modified into various derivatives, enhancing its antibacterial efficacy while aiming to reduce toxicity. Notable derivatives include:

- 3-O-Demethylthis compound : This derivative has shown potent activity against resistant bacterial strains like Pseudomonas aeruginosa and is effective in treating infections caused by resistant bacteria .

- Low Toxic Derivatives : Research has focused on synthesizing derivatives with reduced toxicity. For instance, replacing the amino group at the C-2 position with a hydroxyl group significantly decreases acute toxicity while maintaining antibacterial activity .

Antibacterial Activity

This compound demonstrates strong antibacterial activity against various pathogens. The minimum inhibitory concentrations (MIC) for this compound against selected bacteria are as follows:

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Escherichia coli | 1.56 |

| Pseudomonas aeruginosa | 0.39 |

These results indicate that this compound is particularly effective against both gram-positive and gram-negative bacteria, making it a valuable compound in antibiotic development .

Antibiotic Development

Research on this compound has led to the discovery of new antibiotics through structural modifications aimed at overcoming bacterial resistance. The synthesis of semi-synthetic derivatives, such as 3-O-demethyl-2"-N-formimidoylthis compound, has been explored due to their high antibacterial activity and lower toxicity profiles . These compounds are being studied for potential use in clinical settings where traditional antibiotics fail.

Resistance Studies

This compound serves as a model compound for studying aminoglycoside antibiotic resistance mechanisms. Research has shown that certain bacterial strains develop resistance to aminoglycosides through enzymatic modification. Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance .

Case Studies

- Case Study on Pseudomonas aeruginosa :

-

Toxicity Reduction Studies :

- Researchers synthesized several derivatives of this compound with modifications aimed at lowering toxicity while retaining efficacy. One promising derivative, 4-N-(beta-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0, showed good antibacterial activity with significantly reduced acute toxicity in animal models .

Propiedades

Número CAS |

72523-64-9 |

|---|---|

Fórmula molecular |

C17H35N5O5 |

Peso molecular |

389.5 g/mol |

Nombre IUPAC |

2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |

InChI |

InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11+,12-,14+,15+,16+,17+/m0/s1 |

Clave InChI |

NEFDRWXEVITQMN-MKRRRRENSA-N |

SMILES |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |

SMILES isomérico |

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |

SMILES canónico |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |

Sinónimos |

istamycin A istamycin B istamycins |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.